1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine
Overview
Description
1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine is an organic compound that features a hydroxyimino group and a methoxyphenoxy group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine typically involves the reaction of 4-methoxyphenol with an appropriate ethylamine derivative under controlled conditions. The reaction may proceed through nucleophilic substitution or addition mechanisms, depending on the specific reagents and conditions used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyethylamine derivatives.
Scientific Research Applications
1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenoxy group may interact with hydrophobic regions of proteins or membranes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)propan-1-amine: Similar structure with a propylamine backbone.
4-(4-Methoxyphenoxy)benzaldehyde: Contains a benzaldehyde group instead of an ethylamine backbone.
Uniqueness
1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine is unique due to the presence of both hydroxyimino and methoxyphenoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUWIXXWWAOTFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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